molecular formula C5H10ClNS B014096 Diethylthiocarbamoyl chloride CAS No. 88-11-9

Diethylthiocarbamoyl chloride

Cat. No. B014096
CAS RN: 88-11-9
M. Wt: 151.66 g/mol
InChI Key: HUUSTUALCPTCGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethylthiocarbamoyl chloride is closely related to the production of dithiocarbamates. For instance, sodium diethyldithiocarbamate reacts with cobalt(III) chloride to form compounds that are soluble in organic solvents, showcasing its utility in generating complex metal-dithiocarbamate structures (Gahan, Hambley, & Healy, 1988).

Molecular Structure Analysis

The molecular structure of diethylthiocarbamoyl-related compounds has been extensively studied. For example, the structure of triphenyltellurium(IV) diethyldithiocarbamate reveals a dimeric form where the ligand acts as a bridge, highlighting the compound's ability to form complex structures with metal ions (Singh et al., 1994).

Chemical Reactions and Properties

Diethylthiocarbamoyl chloride and its derivatives engage in a variety of chemical reactions. The reaction of sodium diethyldithiocarbamate with mercury(II) chloride forms complexes that have been characterized, demonstrating the reactivity of diethylthiocarbamoyl chloride derivatives towards heavy metals (Kobayashi & Fujisawa, 1976).

Physical Properties Analysis

The physical properties of diethylthiocarbamoyl chloride derivatives have been explored through various studies. For instance, the crystal and molecular structure of diphenylbis(N,N-diethyldithiocarbamato)germanium was determined, providing insight into the monodentate or anisobidentate coordination of the diethyldithiocarbamate group, which affects the compound's physical characteristics (Chadha, Drake, & Sarkar, 1988).

Chemical Properties Analysis

The chemical properties of diethylthiocarbamoyl chloride derivatives are significant for their applications. The synthesis and characterization of diethyl-dithiocarbamic acid esters as reversible addition-fragmentation chain transfer agents for polymerization underscore the versatility of these compounds in polymer chemistry (Abdollahi et al., 2016).

Scientific Research Applications

  • Detection of S-methylcysteine in Urine

    It is utilized for detecting and identifying S-methylcysteine in urine of workers exposed to methyl chloride (Doorn et al., 1980).

  • Formation of Novel Ligands

    In the synthesis of red complexes with rare earth metals, it aids in forming novel N2S2 benzamidine/thiosemicarbazone ligands (Nguyen et al., 2012).

  • Polymer Synthesis

    It serves as a catalyst in synthesizing well-defined poly(methyl methacrylate) with a controlled molecular weight distribution and ultraviolet light-sensitive group (Li & Qiu, 2002).

  • EPR Detection of Nitric Oxide

    Used as a precursor of spin traps for quantifying released .NO both in vitro and in vivo (Paschenko et al., 1996).

  • Treatment of Nickel Carbonyl Poisoning

    Sodium diethyldithiocarbamate (Dithiocarb) is employed in treating acute nickel carbonyl poisoning and has been administered to rats developing tumors (Sunderman, 1990).

  • Release of CS2 in Vivo

    Dithiocarbamates, including this compound, can release CS2 in vivo, which is useful for establishing the in vivo release of CS2 by dithiocarbamate-containing compounds and evaluating the bioavailability of CS2 (Johnson et al., 1996).

  • Cadmium Absorption and Mobilization

    Diethyldithiocarbamate enhances intestinal cadmium absorption and mobilizes aged cadmium depots, although it's not suitable as an antidote for cadmium or for mobilizing cadmium depots in humans (Andersen & Nielsen, 1989).

  • Prevention of Cadmium-Induced Neurotoxicity

    It prevents cadmium-induced neurotoxicity while increasing the distribution of cadmium to the brain (O'Callaghan & Miller, 1986).

  • Inhibition of Superoxide Dismutase in Bacteria

    Inhibits the copper- and zinc-containing superoxide dismutase (Cu,ZnSOD) of Escherichia coli, revealing its physiological function (Benov & Fridovich, 1996).

  • Chemical Reactions

    Reacts with methylene chloride to give the dithiocarbamate ester and diethylammonium N,N-diethyldithiocarbamate in high yield (Heckley et al., 1970).

Safety And Hazards

Diethylthiocarbamoyl chloride is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Diethylthiocarbamoyl chloride has been used in various applications, including as a hardening agent in rubber manufacturing, as a fungicide in agriculture, and as a medication to treat alcohol misuse disorder . The list of potential applications is still increasing, exemplified by the US Food and Drug Administration approval of disulfiram (Antabuse) and its metabolite diethyldithiocarbamate in clinical trials against cancer, human immunodeficiency virus, and Lyme disease .

properties

IUPAC Name

N,N-diethylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSTUALCPTCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075364
Record name Carbamothioic chloride, diethyl-
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Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylthiocarbamoyl chloride

CAS RN

88-11-9
Record name Diethylthiocarbamoyl chloride
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Record name Diethylthiocarbamoyl chloride
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Record name 88-11-9
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Record name Carbamothioic chloride, diethyl-
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Record name Diethylthiocarbamoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
AAR Sayigh, H Ulrich, JS Potts - The Journal of Organic Chemistry, 1965 - ACS Publications
… The Reaction ofArylamines with Diethylthiocarbamoyl Chloride. A New Synthesis of Aryl Isothiocyanates … The , -diethylthiocarbamoyl chloride (Pennsalt Chemical Co.) was … A …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
J Orbulescu, CA Constantine, VK Rastogi… - Analytical …, 2006 - ACS Publications
… The terminal amine group is then modified with diethylthiocarbamoyl chloride to form the isothiocyanate group. Isothiocyanates are known to react with amine groups in very mild …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
SJ Mehta, GH Hamor - Journal of Pharmaceutical Sciences, 1961 - Elsevier
… The reaction of sodium saccharin with N,Ndiethylthiocarbamoyl chloride in chloroform was very similar to the reaction of sodium saccharin and N,N-diethylcarbamoyl chloride. With …
JJ D'Amico, MW Harman - Journal of the American Chemical …, 1955 - ACS Publications
… prepared by the reactionof the sodium salt of ethyl 2-mercapto-4-thiazoleacetate with N,N-diethylthiocarbamoyl chloride. The reaction of the potassium salt of ethyl 2mercapto-4-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
JJ D'Amico, MW Harman… - Journal of the American …, 1957 - ACS Publications
… the reaction of the sodium salt of the thiazolethiol with N,N-diethylthiocarbamoyl chloride. The reaction of 2-mercaptobenzothiazole, 5chloro-2-mercaptobenzothiazole or 6-ethoxy-2-mer…
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
E Waidely, AO Al-Youbi, AS Bashammakh… - Analytical …, 2017 - ACS Publications
… To gain isothiocyanate functionality, the primary amine exposed from the trimethoxysilane derivative on the quartz slide was treated with diethylthiocarbamoyl chloride. However, before …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
SE Davis, AO Davis, LF Kuyper - Synthetic communications, 1997 - Taylor & Francis
… diethylthiocarbamoyl chloride, and anhydrous THF were purchased from Aldrich Chemical Co. TMEDA was distilled from CaH2 and stored under argon. The titer of the s-BuLi in …
DM Mazur, OV Polyakova, VB Artaev… - Environmental Pollution, 2017 - Elsevier
… in N,N-diethylthiocarbamoyl chloride spectrum, suggesting that the new compound has somewhat similar structure as N,N-diethylthiocarbamoyl chloride. The difference appears when …
V Percec, C Grigoras, TK Bera… - Journal of Polymer …, 2005 - Wiley Online Library
… In the previous synthesis of 6, the esterification of 17 with N,N′-diethylthiocarbamoyl chloride was carried out at −5 C with NaH as base to produce 40% 18 in 2 h.3 In the current …
AB Charette, M Grenon - The Journal of Organic Chemistry, 2003 - ACS Publications
… Methods employing the former strategy include treatment of the amide with P 4 S 10 , either with or without additives, 4 use of diethylthiocarbamoyl chloride, 5 ethylaluminum sulfide, 6 …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk

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